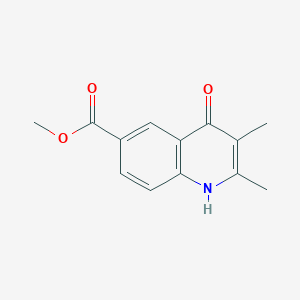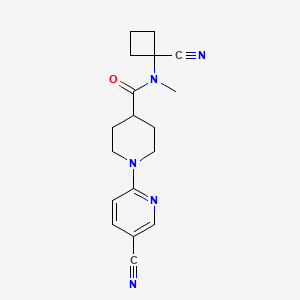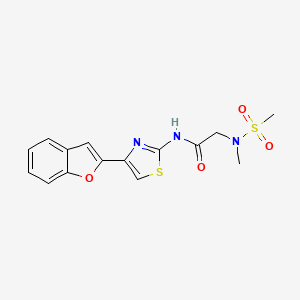![molecular formula C20H17N3O4S2 B2572086 N-[4-(1-benzofuran-3-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide CAS No. 684231-45-6](/img/structure/B2572086.png)
N-[4-(1-benzofuran-3-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(1-Benzofuran-3-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide is an intriguing compound characterized by its unique structure combining benzofuran, thiazole, and benzamide moieties. Its multifaceted structure offers potential for diverse applications in various scientific fields such as chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-benzofuran-3-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide typically involves the following steps:
Formation of the Benzofuran Moiety: : Benzofuran can be synthesized through cyclization of o-hydroxyaryl ketones.
Synthesis of the Thiazole Ring: : The thiazole ring is commonly prepared via Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.
Coupling with Benzamide: : The final step involves coupling the benzofuran-thiazole intermediate with 4-(dimethylsulfamoyl)benzoyl chloride under basic conditions.
Industrial Production Methods
Scaling up to industrial production would require optimization of reaction conditions for yield and purity, potentially utilizing flow chemistry to ensure consistency and scalability.
化学反応の分析
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidative reactions, particularly at the benzofuran and thiazole moieties.
Reduction: : Reduction reactions can target the sulfamoyl group.
Substitution: : Various substitution reactions are feasible, especially electrophilic aromatic substitution on the benzofuran ring.
Common Reagents and Conditions
Oxidizing Agents: : Examples include potassium permanganate and chromium trioxide.
Reducing Agents: : Examples include lithium aluminum hydride and sodium borohydride.
Substitution Reagents: : Halogens and electrophiles for substitution reactions.
Major Products Formed from these Reactions
The products depend on the specific reagents and conditions but may include oxidized derivatives, reduced amides, and substituted benzofuran or thiazole derivatives.
科学的研究の応用
Chemistry
Catalysis: : Utilized as a ligand in transition metal complexes for catalysis.
Synthesis: : As a building block in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: : Investigated as a potential enzyme inhibitor due to its complex structure.
Medicine
Pharmaceuticals: : Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Materials Science:
作用機序
The exact mechanism of action will depend on the specific application:
Molecular Targets: : Possible interactions with enzymes and receptors.
Pathways Involved: : May involve modulation of signal transduction pathways or inhibition of key enzymes.
類似化合物との比較
Similar Compounds
N-[4-(1-benzothiazol-3-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide: : Similar but with benzothiazole instead of benzofuran.
N-[4-(1-benzofuran-3-yl)-1,3-thiazol-2-yl]-4-(methylsulfamoyl)benzamide: : Differing by the methyl group on the sulfonamide.
Uniqueness
The combination of benzofuran and thiazole rings along with the dimethylsulfamoylbenzamide group gives N-[4-(1-benzofuran-3-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide unique electronic properties and potential for diverse applications not found in simpler analogs.
This covers the comprehensive details about this compound across its synthesis, reactions, applications, mechanisms, and comparisons. Quite a versatile compound, wouldn’t you say?
特性
IUPAC Name |
N-[4-(1-benzofuran-3-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S2/c1-23(2)29(25,26)14-9-7-13(8-10-14)19(24)22-20-21-17(12-28-20)16-11-27-18-6-4-3-5-15(16)18/h3-12H,1-2H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGOJWYNRENKZOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=COC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2572004.png)
![Methyl 2-(4-benzoylbenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2572006.png)
![2-chloro-6-fluoro-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2572008.png)
![2-(3,4-dimethoxyphenyl)-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2572011.png)
![3-Fluoro-5-({[2-(3-methylphenoxy)ethyl]amino}methyl)benzonitrile](/img/structure/B2572012.png)


![(1R,2S)-2-[2-(Trifluoromethyl)phenyl]cyclohexan-1-amine](/img/structure/B2572017.png)
![2-(4-chlorophenyl)-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]acetamide](/img/structure/B2572018.png)
![1-(2,5-dichlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea](/img/structure/B2572019.png)
![3-[1-(3-fluoro-4-methoxybenzenesulfonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione](/img/structure/B2572020.png)


